7-Hydroxymethotrexate-d3 (ammonium)
Description
Contextualization of 7-Hydroxymethotrexate as a Key Metabolite of Methotrexate (B535133)
Methotrexate is a potent antifolate agent used in the treatment of various cancers and autoimmune diseases. medchemexpress.com Its therapeutic action lies in the inhibition of dihydrofolate reductase, an enzyme crucial for DNA synthesis. medchemexpress.com Upon administration, Methotrexate undergoes metabolism in the body, primarily in the liver, leading to the formation of several metabolites. Among these, 7-Hydroxymethotrexate (7-OHMTX) is the principal metabolite found in plasma, particularly following high-dose Methotrexate therapy. researchgate.netnih.gov
The formation of 7-OHMTX is catalyzed by hepatic aldehyde oxidases. caymanchem.com Research has shown that the plasma concentrations of 7-OHMTX can surpass those of the parent drug, Methotrexate, shortly after infusion. nih.gov This metabolite is not inert; it possesses its own pharmacological and toxicological profile. Although its affinity for dihydrofolate reductase is significantly lower than that of Methotrexate, its presence can influence the transport of Methotrexate into cells. medchemexpress.comnih.gov Furthermore, 7-Hydroxymethotrexate has been implicated in the nephrotoxicity sometimes associated with high-dose Methotrexate therapy, as it is less soluble than the parent compound and can precipitate in the renal tubules. researchgate.net The conversion of Methotrexate to 7-Hydroxymethotrexate is a dose-dependent phenomenon, becoming more significant at higher doses of the drug. nih.govjci.org
Rationale for Deuterium (B1214612) Labeling in Biomedical Research
In quantitative biomedical analysis, particularly in techniques like mass spectrometry, internal standards are essential for achieving accurate and precise measurements. clearsynth.comaptochem.com An internal standard is a compound of known concentration that is added to a sample to correct for variations that can occur during sample preparation, injection, and ionization. aptochem.com The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte of interest. aptochem.com
Deuterium (D or ²H), a stable, non-radioactive isotope of hydrogen, is commonly used for this purpose. clearsynth.com The process of replacing one or more hydrogen atoms in a molecule with deuterium is known as deuterium labeling. clearsynth.com The key advantages of using a deuterated compound as an internal standard are:
Similar Physicochemical Properties: A deuterated standard has nearly identical chemical and physical properties to its non-labeled counterpart. This means it will behave similarly during extraction from biological matrices and chromatographic separation. aptochem.com
Distinct Mass-to-Charge Ratio (m/z): Despite their similarities, the deuterated standard has a higher molecular weight due to the presence of deuterium atoms. This difference in mass allows it to be distinguished from the unlabeled analyte by a mass spectrometer. scioninstruments.com
Improved Accuracy and Precision: By co-eluting with the analyte, the deuterated internal standard experiences the same experimental variations, including any ion suppression or enhancement effects in the mass spectrometer. aptochem.com This allows for reliable correction and leads to more accurate and reproducible quantification of the target analyte. clearsynth.com
The use of deuterated standards, such as 7-Hydroxymethotrexate-d3, is a cornerstone of robust bioanalytical method development and validation, ensuring the reliability of pharmacokinetic and metabolic studies. clearsynth.comaptochem.com
Overview of the Research Utility of 7-Hydroxymethotrexate-d3 (ammonium)
The primary application of 7-Hydroxymethotrexate-d3 (ammonium) in academic research is as an internal standard for the quantitative analysis of 7-Hydroxymethotrexate in biological samples. This is most commonly achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is considered a benchmark method for therapeutic drug monitoring. nih.govdtu.dk
Specific research applications include:
Pharmacokinetic Studies: Researchers use 7-Hydroxymethotrexate-d3 to accurately measure the concentration of 7-Hydroxymethotrexate in plasma, urine, and other biological fluids over time. medchemexpress.com This data is crucial for determining key pharmacokinetic parameters such as half-life, clearance, and volume of distribution of the metabolite. medchemexpress.comnih.gov
Therapeutic Drug Monitoring (TDM): In clinical research settings, precise measurement of both Methotrexate and 7-Hydroxymethotrexate is vital for optimizing drug dosage and minimizing toxicity. nih.gov 7-Hydroxymethotrexate-d3 enables the development of highly accurate assays for this purpose.
Metabolism Studies: By using a stable isotope-labeled internal standard, researchers can confidently investigate the rate and extent of Methotrexate metabolism to 7-Hydroxymethotrexate under various physiological and pathological conditions. caymanchem.com
Drug-Drug Interaction Studies: The co-administration of other drugs can affect the metabolism and elimination of Methotrexate and its metabolites. nih.gov 7-Hydroxymethotrexate-d3 is an essential tool in studies designed to elucidate these interactions.
Properties
Molecular Formula |
C20H25N9O6 |
|---|---|
Molecular Weight |
490.5 g/mol |
IUPAC Name |
azane;(2S)-2-[[4-[(2,4-diamino-7-oxo-8H-pteridin-6-yl)methyl-(trideuteriomethyl)amino]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C20H22N8O6.H3N/c1-28(8-12-18(32)26-16-14(23-12)15(21)25-20(22)27-16)10-4-2-9(3-5-10)17(31)24-11(19(33)34)6-7-13(29)30;/h2-5,11H,6-8H2,1H3,(H,24,31)(H,29,30)(H,33,34)(H5,21,22,25,26,27,32);1H3/t11-;/m0./s1/i1D3; |
InChI Key |
JLDHVBVOYCTWSZ-SNOXFQHYSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N(CC1=NC2=C(N=C(N=C2NC1=O)N)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O.N |
Canonical SMILES |
CN(CC1=NC2=C(N=C(N=C2NC1=O)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O.N |
Origin of Product |
United States |
Deuterium Labeling and Stable Isotope Applications in Research
Principles of Stable Isotope Incorporation and Deuteration in Drug Metabolites
Stable isotope labeling involves the incorporation of non-radioactive isotopes, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), into a molecule. symeres.com This substitution, while minimally altering the molecule's size and shape, can have a profound impact on its metabolic fate. nih.gov The fundamental principle behind the utility of deuteration in drug metabolism studies lies in the kinetic isotope effect. nih.gov The carbon-deuterium (C-D) bond is stronger and more stable than the carbon-hydrogen (C-H) bond. This increased bond strength can slow down the rate of metabolic reactions where the cleavage of a C-H bond is the rate-limiting step. nih.gov
The incorporation of deuterium into drug molecules can be achieved through two primary methods: the use of commercially available precursors already containing the isotope, followed by synthesis of the desired compound, or through hydrogen/deuterium exchange reactions. symeres.com This targeted substitution allows researchers to investigate specific metabolic pathways. By observing how deuteration at a particular site affects the formation of metabolites, scientists can gain valuable insights into the mechanisms of drug metabolism. symeres.com
Deuterated versions of drugs can exhibit improved pharmacokinetic profiles, such as reduced clearance rates and extended half-lives, which can lead to less frequent dosing. symeres.comnih.gov Furthermore, deuteration can alter metabolic pathways, potentially reducing the formation of toxic metabolites and thereby enhancing the safety profile of a drug. nih.govnih.govresearchgate.net
Application of 7-Hydroxymethotrexate-d3 (ammonium) as an Internal Standard in Quantitative Analysis
7-Hydroxymethotrexate-d3 (ammonium) is the deuterium-labeled form of 7-Hydroxymethotrexate, a major metabolite of the anticancer and anti-inflammatory drug, Methotrexate (B535133). medchemexpress.com Its primary application in research is as an internal standard for the quantitative analysis of methotrexate and its metabolites in biological samples like plasma and cerebrospinal fluid. medchemexpress.comnih.gov
Role in Stable Isotope Dilution Mass Spectrometry (SID-MS)
Stable Isotope Dilution Mass Spectrometry (SID-MS) is a highly accurate and precise technique for quantifying analytes in complex mixtures. eur.nl In this method, a known amount of a stable isotope-labeled version of the analyte, in this case, 7-Hydroxymethotrexate-d3 (ammonium), is added to the sample as an internal standard. researchgate.net Because the deuterated standard is chemically identical to the endogenous analyte (7-Hydroxymethotrexate), it behaves similarly during sample preparation, extraction, and chromatographic separation. scienceopen.com
During mass spectrometry analysis, the instrument can differentiate between the analyte and the internal standard based on their mass-to-charge ratio (m/z). eur.nlresearchgate.net For instance, in one study, the m/z transitions monitored were 471.2→324.2 for 7-hydroxymethotrexate and 474.2→327.2 for 7-hydroxymethotrexate-d3. researchgate.net By measuring the ratio of the signal from the analyte to the signal from the known amount of the internal standard, the concentration of the analyte in the original sample can be determined with high accuracy, correcting for any sample loss or variability during the analytical process. researchgate.net
Calibration and Quantification Strategies for Metabolites in Research Studies
The use of 7-Hydroxymethotrexate-d3 (ammonium) is integral to establishing robust calibration and quantification strategies in research. In a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, calibration curves are generated by analyzing a series of standards containing known concentrations of the analyte (e.g., 7-Hydroxymethotrexate) and a fixed concentration of the internal standard (7-Hydroxymethotrexate-d3). semanticscholar.org
The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the analyte concentration to create a calibration curve. semanticscholar.org This curve is then used to determine the concentration of the analyte in unknown samples. For example, a validated LC-MS/MS method for quantifying methotrexate and 7-hydroxy-methotrexate in human plasma utilized methotrexate-d3 (B1148294) as an internal standard and demonstrated linearity over a wide concentration range. semanticscholar.org Similarly, another study used ¹³C²H₃-7-OHMTX as an internal standard for the quantification of methotrexate and its metabolites in plasma and cerebrospinal fluid. nih.gov
The precision and accuracy of these methods are rigorously evaluated. For instance, intra-day and inter-day precision and accuracy are assessed to ensure the reliability of the quantification. nih.govsemanticscholar.org The lower limit of quantification (LLOQ), which is the lowest concentration that can be reliably measured, is also determined. researchgate.net
Research into Deuterium Substitution Effects on Metabolic and Pharmacokinetic Profiles
Research into the effects of deuterium substitution on drug metabolism has revealed significant potential for optimizing drug therapy. nih.gov By strategically replacing hydrogen with deuterium at sites susceptible to metabolic breakdown, the rate of metabolism can be slowed, leading to several potential benefits. nih.gov
Key Findings from Research:
Reduced Metabolism and Increased Exposure: Deuteration can significantly decrease the rate of drug metabolism. For example, in a study on enzalutamide, a deuterated analog (d3-ENT) showed a 49.7% and 72.9% lower intrinsic clearance in rat and human liver microsomes, respectively, compared to the non-deuterated compound. nih.gov This resulted in a 102% higher plasma concentration (AUC) when administered orally to rats. nih.gov
Altered Metabolic Pathways: Deuterium substitution can shift the metabolic pathway of a drug. osti.gov For instance, with caffeine, deuteration at different methyl groups altered the ratio of its primary metabolites, theophylline (B1681296) and theobromine, in rat urine. osti.gov This ability to redirect metabolism can be used to minimize the formation of toxic metabolites. nih.gov
Improved Pharmacokinetic Profiles: The slower metabolism of deuterated drugs often leads to a longer half-life and increased systemic exposure. This can translate to a reduced dosing frequency for patients. nih.gov
Enhanced Safety: By reducing the formation of reactive or toxic metabolites, deuteration can potentially lead to a safer drug profile. sciencecoalition.org
Interactive Data Table: Effects of Deuteration on Enzalutamide Pharmacokinetics
| Parameter | Enzalutamide (ENT) | d3-Enzalutamide (d3-ENT) | % Change |
| In vitro CLint (rat liver microsomes) | Higher | 49.7% Lower | -49.7% |
| In vitro CLint (human liver microsomes) | Higher | 72.9% Lower | -72.9% |
| Cmax (in vivo, rats) | Lower | 35% Higher | +35% |
| AUC0–t (in vivo, rats) | Lower | 102% Higher | +102% |
| M2 Metabolite Exposure | Higher | 8-fold Lower | -87.5% |
| Source: nih.gov |
This table illustrates the significant impact of deuterium substitution on the pharmacokinetic profile of enzalutamide, highlighting the potential for developing improved therapeutic agents through this strategy.
Metabolic Pathways and Preclinical Disposition of 7 Hydroxymethotrexate
Enzymatic Formation of 7-Hydroxymethotrexate from Methotrexate (B535133)
The conversion of methotrexate to 7-hydroxymethotrexate is a critical metabolic step, primarily occurring in the liver. nih.govmdpi.com This biotransformation is catalyzed by a specific enzyme, aldehyde oxidase.
Role of Aldehyde Oxidase in 7-Hydroxymethotrexate Generation
Aldehyde oxidase, a cytosolic enzyme, is the primary catalyst for the oxidation of methotrexate to 7-hydroxymethotrexate. mdpi.comashpublications.orgnih.govbohrium.com Studies have shown that this enzyme, found in the liver of various species including rabbits, guinea pigs, and humans, is responsible for this metabolic conversion. nih.govnih.gov However, the activity of aldehyde oxidase can vary significantly between species and even among individuals. nih.gov For instance, the methotrexate 7-hydroxylase activity is highest in rabbits, followed by rats, hamsters, and monkeys, while being undetectable in dogs. nih.gov In vitro studies using potent and selective inhibitors of aldehyde oxidase, such as menadione, have demonstrated a significant reduction in the formation of 7-hydroxymethotrexate from methotrexate in liver preparations from guinea pigs and humans. nih.gov Interestingly, while aldehyde oxidase is the main enzyme, some research suggests that the closely related xanthine (B1682287) oxidase might also play a minor role in this conversion in human tissues. cas.cz
Dose-Dependency of Metabolic Conversion in Animal Models
The in vivo conversion of methotrexate to 7-hydroxymethotrexate has been shown to be a dose-dependent phenomenon in animal models such as primates and rats. nih.govnih.gov This suggests that the enzyme system responsible for this metabolic reaction has a low affinity for methotrexate. nih.govjci.org In rats, studies have demonstrated that while the biliary secretion of methotrexate can become saturated at high doses, the hepatic metabolism of methotrexate to its 7-hydroxy metabolite is not saturated at doses up to 1000 mg/kg. nih.govresearchgate.net This indicates a dose-dependent pharmacokinetic profile for methotrexate, where higher doses lead to a reduced total body and biliary clearance. nih.gov In rhesus monkeys and humans, significant amounts of 7-hydroxymethotrexate are excreted only at high doses of methotrexate (greater than 50 mg/kg), and the metabolite is not detected at lower, conventional therapeutic doses. nih.gov
Preclinical Pharmacokinetic Investigations of 7-Hydroxymethotrexate in Animal Models
Absorption and Distribution Studies in Rodent Models (e.g., Rats, Mice)
Pharmacokinetic studies in rats have revealed that both 7-hydroxymethotrexate and methotrexate exhibit biphasic plasma concentration declines. nih.govnih.gov However, 7-hydroxymethotrexate has a significantly smaller central compartment of distribution compared to methotrexate. nih.govdeepdyve.com This suggests that 7-hydroxymethotrexate is less extensively distributed throughout the body than its parent compound. nih.govdeepdyve.com Following administration, methotrexate tissue concentrations have been found to be higher than those of 7-hydroxymethotrexate in all examined tissues in rats. nih.govdeepdyve.com
Elimination and Excretion Pathways in Preclinical Species
In preclinical species like rats and rabbits, the elimination of 7-hydroxymethotrexate occurs through both biliary and urinary excretion. nih.govnih.gov In rats, bile is the major excretory route for both methotrexate and 7-hydroxymethotrexate. nih.gov Following a 10 mg/kg dose of methotrexate in rats, approximately 50% of the dose was recovered in the bile as the parent compound and 3.6% as the 7-hydroxy metabolite. nih.gov In another study with rats receiving 4 mg/kg of methotrexate, 5.8% was metabolized to 7-hydroxymethotrexate and appeared in the bile. nih.gov When 7-hydroxymethotrexate itself was administered to rats, it was predominantly excreted into the bile (72.8% of the dose), with only 11.2% recovered in the urine. nih.gov The plasma clearance of 7-hydroxymethotrexate in rabbits has been observed to be biphasic and slower than that of methotrexate. nih.gov In rats, the elimination of 7-hydroxymethotrexate from bile is monophasic with a half-life of 29.4 minutes, whereas methotrexate shows a biphasic elimination. nih.gov
Tissue Distribution Profiles of 7-Hydroxymethotrexate in Animal Tissues (e.g., brain, liver, kidney)
Studies in rabbits have shown that 7-hydroxymethotrexate is a major metabolite found in various tissues, including the liver, small intestine, kidney, and testis, with a higher ratio of 7-hydroxymethotrexate to methotrexate in these tissues compared to plasma. nih.gov The highest concentrations of 7-hydroxymethotrexate in rats were found in the renal tissue. nih.govdeepdyve.com The conversion of methotrexate to 7-hydroxymethotrexate has been shown to occur not only in the liver but also in the lung and kidney of rabbits. nih.gov In rats, the liver is considered a major site of 7-hydroxymethotrexate formation, as indicated by high concentrations of the metabolite in the bile shortly after methotrexate administration. nih.gov
Data Tables
Table 1: Pharmacokinetic Parameters of Methotrexate and 7-Hydroxymethotrexate in Rats
| Parameter | Methotrexate | 7-Hydroxymethotrexate | Reference |
| Plasma Decline | Biphasic | Biphasic | nih.govnih.gov |
| Terminal Half-life | 90.6 min | 97.2 min | nih.gov |
| Total Clearance | 9.2 ml x kg⁻¹ x min⁻¹ | 9.6 ml x kg⁻¹ x min⁻¹ | nih.gov |
| Central Compartment of Distribution (Vc) | Larger | Significantly Smaller | nih.govdeepdyve.com |
Table 2: Biliary and Urinary Excretion of Methotrexate and 7-Hydroxymethotrexate in Rats
| Compound Administered | Route of Excretion | % of Dose Recovered as Methotrexate | % of Dose Recovered as 7-Hydroxymethotrexate | Reference |
| Methotrexate (10 mg/kg) | Bile | 50% | 3.6% | nih.gov |
| Methotrexate (4 mg/kg) | Bile | 31.6% | 5.8% | nih.gov |
| Methotrexate (4 mg/kg) | Urine | 48.2% | - | nih.gov |
| 7-Hydroxymethotrexate | Bile | - | 72.8% | nih.gov |
| 7-Hydroxymethotrexate | Urine | - | 11.2% | nih.gov |
Mechanisms of 7-Hydroxymethotrexate Transport and Cellular Uptake in Research Models
The cellular transport and uptake of 7-hydroxymethotrexate (7-OH-MTX), the primary metabolite of methotrexate (MTX), are critical determinants of its preclinical disposition and pharmacological activity. Research models have elucidated the complex interplay of various transport proteins in mediating the influx and efflux of 7-OH-MTX across cell membranes, as well as its competitive interactions with the parent compound, methotrexate.
Involvement of Efflux Transporters (e.g., ABCG2, ABCC4) in Preclinical Transport
Efflux transporters, particularly members of the ATP-binding cassette (ABC) superfamily, play a pivotal role in the elimination of 7-OH-MTX. Studies in preclinical models have identified ABCG2 (Breast Cancer Resistance Protein, BCRP) and ABCC4 (Multidrug Resistance-Associated Protein 4, MRP4) as key transporters influencing the disposition of this metabolite.
In vivo studies using knockout mouse models have demonstrated the significance of these transporters. aacrjournals.org For instance, the absence of both Abcg2 and Abcc2 (another ABC transporter) leads to increased plasma concentrations of 7-OH-MTX following methotrexate administration. aacrjournals.org This is attributed to reduced biliary excretion of the metabolite. aacrjournals.org Further research has shown that in mice lacking both Abcg2 and Abcc4, the area under the concentration-time curve (AUC) for 7-OH-MTX was significantly higher compared to wild-type mice, indicating that both transporters contribute to its systemic clearance. nih.gov
The role of these transporters is not limited to systemic clearance; they also impact tissue-specific distribution. For example, ABCG2 and ABCC4 are expressed at the blood-brain barrier and limit the penetration of methotrexate into the central nervous system. nih.govnih.gov While the direct transport of 7-OH-MTX across the blood-brain barrier by these pumps is a subject of ongoing investigation, the elevated systemic levels of the metabolite in knockout models suggest an indirect influence on its potential to enter tissues. nih.gov
Clinical observations support these preclinical findings, as co-administration of drugs that inhibit ABCG2, such as benzimidazoles, has been shown to significantly increase the plasma concentrations of both methotrexate and 7-OH-MTX in patients. nih.gov
Table 1: Impact of Efflux Transporter Knockout on 7-Hydroxymethotrexate (7-OH-MTX) Levels in Mice
| Mouse Strain | Key Finding | Implication for 7-OH-MTX | Reference |
|---|---|---|---|
| Abcg2-/- | Increased AUC of 7-OH-MTX compared to wild-type. | ABCG2 is involved in the clearance of 7-OH-MTX. | nih.gov |
| Abcg2-/-;Abcc4-/- (Double Knockout) | Statistically significant increase in the AUC of 7-OH-MTX compared to wild-type. | Both ABCG2 and ABCC4 play a role in the efflux of 7-OH-MTX. | nih.gov |
| Abcc2;Abcg2-/- | Main determinants for biliary excretion of MTX and 7OH-MTX. | Abcc2 and Abcg2 are crucial for the biliary elimination of 7-OH-MTX. | aacrjournals.org |
Competitive Interactions with Parent Compound Transport across Cell Membranes
The transport of 7-OH-MTX does not occur in isolation and is often in competition with its parent compound, methotrexate. This competition can occur at the level of both influx and efflux transporters.
Studies in freshly isolated rabbit hepatocytes have shown that the transport of 7-OH-MTX can be influenced by other folate compounds. For example, the net transport of 7-OH-MTX was reduced by the addition of 5-formyltetrahydrofolate, suggesting competition for a shared transport mechanism. nih.gov Because methotrexate is rapidly converted to 7-OH-MTX in these cells, characterizing the direct competition for uptake between the parent drug and its metabolite is challenging. nih.gov
Evidence for competitive interactions also comes from studies on renal excretion. Nonsteroidal anti-inflammatory drugs (NSAIDs) have been found to decrease the clearance of both methotrexate and 7-OH-MTX, possibly through competition for renal excretion mediated by human organic anion transporters. nih.gov This suggests that both the parent drug and its metabolite may share common pathways for elimination in the kidney.
The differential affinities of methotrexate and 7-OH-MTX for various transporters likely account for their distinct pharmacokinetic profiles. nih.gov For instance, while methotrexate is cleared by both renal and biliary routes, injected 7-OH-MTX is predominantly excreted into the bile in rats, highlighting differences in their interactions with transport systems in the liver and kidney. nih.gov
Table 2: Research Findings on Competitive Transport of 7-Hydroxymethotrexate
| Research Model/System | Finding | Indication of Competition | Reference |
|---|---|---|---|
| Freshly isolated rabbit hepatocytes | Net transport of 7-OH-MTX was reduced by 5-formyltetrahydrofolate. | Suggests competition for a common influx transporter. | nih.gov |
| Cancer patients | Co-administration of NSAIDs decreased the clearance of both MTX and 7-OH-MTX. | Implies competition for renal excretion transporters. | nih.gov |
| Rats | MTX and 7-OH-MTX exhibit different primary routes of excretion (renal/biliary vs. predominantly biliary). | Suggests different affinities for active transport systems, which is a basis for competitive interaction. | nih.gov |
Mechanistic Research on 7 Hydroxymethotrexate Interactions
Impact of 7-Hydroxymethotrexate on Methotrexate (B535133) Cellular Pharmacodynamics in Research Models
Research indicates that 7-OH-MTX, the main metabolite of MTX, actively influences the cellular pharmacodynamics of its parent compound. nih.gov Its presence can alter the intracellular concentration and transport of MTX, which may have implications for therapeutic efficacy.
Studies have shown that 7-OH-MTX can significantly modulate the levels of MTX within cells. The presence of the 7-hydroxy metabolite has been found to reduce the cellular uptake of MTX and enhance its efflux from the cell. nih.gov This interaction suggests that high concentrations of 7-OH-MTX could lead to lower intracellular MTX levels, potentially contributing to cellular resistance. nih.gov In studies with freshly isolated rabbit hepatocytes, the intracellular level of 7-hydroxymethotrexate was found to exceed that of methotrexate shortly after exposure. nih.gov
7-OH-MTX and MTX share cellular transport pathways, leading to competition. Research has demonstrated that 7-OH-MTX interferes with the movement of MTX across the plasma membrane. nih.govnih.gov For instance, in human melanoma cells, 7-OH-MTX at a concentration of 10⁻⁶ M was shown to decrease the initial rate of [³H]-methotrexate uptake. nih.gov However, this specific interaction was not observed in human acute lymphoblastic leukaemia (ALL) cells, indicating that the competitive effect can be cell-type specific. nih.gov Further studies in RAJI cells (a human Burkitt's lymphoma cell line) showed that the influx of [³H]7-OH-MTX was competitively inhibited by folinic acid, which utilizes the same transport system. nih.gov
Table 1: Research Findings on Transport Interactions of 7-Hydroxymethotrexate
| Cell Line | Research Finding | Reference |
| Human Melanoma Cells | 7-OH-MTX (10⁻⁶ M) reduced the initial cellular uptake rate of [³H]-methotrexate. | nih.gov |
| Human Acute Lymphoblastic Leukaemia (ALL) Cells | No significant interaction was observed regarding the initial cellular uptake rate of [³H]-methotrexate in the presence of 7-OH-MTX. | nih.gov |
| RAJI Cells | The influx of [³H]7-OH-MTX (Km = 25.30 µM) was competitively inhibited by 10 µM folinic acid (Ki = 6.00 µM). | nih.gov |
| Ehrlich Ascites Tumor Cells | The presence of 7-OH-MTX was shown to influence the transport of MTX. | nih.gov |
| Human KB Cells | The presence of 7-OH-MTX was shown to influence the transport of MTX. | nih.gov |
Enzymatic Interactions and Polyglutamylation Research
The enzymatic interactions of 7-OH-MTX are crucial to understanding its biological activity, particularly its affinity for key enzymes in the folate pathway and its ability to undergo polyglutamylation.
Dihydrofolate reductase (DHFR) is the primary target enzyme for methotrexate. nih.gov Research has established that 7-OH-MTX is not an inert metabolite and retains a significant affinity for DHFR. The inhibition constant (Ki) for 7-OH-MTX with DHFR has been reported to be 6 nM. core.ac.uk Furthermore, the polyglutamated forms of 7-OH-MTX exhibit an even greater affinity for the enzyme. core.ac.uk This demonstrates that the metabolite can compete with MTX for binding to DHFR, a key step in the mechanism of action of antifolates. core.ac.uknih.gov
Folylpolyglutamate synthetase (FPGS) is the enzyme responsible for adding glutamate (B1630785) residues to folates and antifolates, a process that traps them within the cell and increases their inhibitory activity against other enzymes. Studies have shown that 7-OH-MTX is a substrate for FPGS from various sources, including rat liver and human leukemia cell lines, with a substrate activity nearly equivalent to that of MTX itself. nih.gov This indicates that 7-OH-MTX competes with MTX for the active site of FPGS. The formation of 7-OH-MTX polyglutamates has been observed in vitro in human lymphoblastic leukemia cells. researchgate.net The metabolism of 7-OH-MTX to its polyglutamyl derivatives was significantly inhibited by folinic acid, further highlighting the competition for enzymatic pathways. nih.gov For example, the presence of 10 µM folinic acid depressed the polyglutamylation of an equimolar concentration of [³H]7-OH-MTX by 90%. nih.gov
Table 2: Enzymatic Interactions of 7-Hydroxymethotrexate
| Enzyme | Interaction | Key Finding | Reference |
| Dihydrofolate Reductase (DHFR) | Inhibition | Ki value of 6 nM; polyglutamated forms have increased affinity. | core.ac.uk |
| Folylpolyglutamate Synthetase (FPGS) | Substrate | Substrate activity is nearly equivalent to that of methotrexate. | nih.gov |
| Folylpolyglutamate Synthetase (FPGS) | Inhibition of its own metabolism | Polyglutamylation of 7-OH-MTX is depressed by 90% in the presence of equimolar folinic acid. | nih.gov |
In Vitro Studies on Cellular Responses to 7-Hydroxymethotrexate
In vitro studies using various cell models have been instrumental in characterizing the direct cellular effects of 7-OH-MTX.
Cell growth survival studies have revealed that 7-OH-MTX is substantially less cytotoxic than its parent compound. nih.gov Specifically, it was found to be two orders of magnitude (approximately 100-fold) less toxic to human melanoma and human acute lymphoblastic leukaemia (ALL) cells in vitro compared to methotrexate. nih.gov
In RAJI cells, the intracellular accumulation of 7-OH-MTX was diminished by the presence of extracellular folinic acid; a twofold excess of folinic acid decreased accumulation by about 30%, while a fivefold excess caused a 70% reduction. nih.gov
Research on freshly isolated rabbit hepatocytes demonstrated a rapid intracellular conversion of methotrexate to 7-OH-MTX. nih.gov Within 15 seconds of exposure to 5 µM [³H]-methotrexate, the intracellular concentration of the 7-hydroxy metabolite surpassed that of the parent drug. nih.gov In this particular cell system, there was minimal formation of methotrexate polyglutamates and no accumulation of 7-hydroxymethotrexate polyglutamates at all. nih.gov Conversely, in MOLT 4 human lymphoblastic leukemia cells exposed to 1 µM 7-OH-MTX, the formation of polyglutamyl derivatives with one to four additional glutamate residues was observed over a 4-hour period. researchgate.net
Table 3: Summary of In Vitro Cellular Responses to 7-Hydroxymethotrexate
| Cell Line | Key Observation | Reference |
| Human Melanoma & ALL Cells | Approximately 100-fold less cytotoxic than methotrexate. | nih.gov |
| RAJI Cells | Intracellular accumulation and polyglutamylation are significantly reduced by extracellular folinic acid. | nih.gov |
| Rabbit Hepatocytes | Rapid conversion from methotrexate; minimal to no polyglutamylation of 7-OH-MTX observed. | nih.gov |
| MOLT 4 Leukemia Cells | Forms polyglutamyl derivatives with up to four additional glutamate residues. | researchgate.net |
Future Directions in 7 Hydroxymethotrexate D3 Ammonium Research
Expansion of Isotopic Tracing Applications in Complex Biological Systems
The use of stable isotope-labeled compounds like 7-Hydroxymethotrexate-d3 is fundamental to modern pharmacokinetic and metabolic research. Future research will likely see an expansion of its application in more complex biological systems to unravel intricate metabolic pathways. Isotopic tracing studies can provide invaluable insights into the in vivo conversion of methotrexate (B535133) to 7-hydroxymethotrexate. nih.govnih.gov
Advanced isotopic tracing studies could focus on:
Tissue-Specific Metabolism: Investigating the differential rates of methotrexate metabolism in various tissues, such as the liver, kidneys, and even tumor microenvironments. nih.goviaea.org Studies have already indicated that the conversion of methotrexate to its 7-hydroxy metabolite can occur in the liver, as well as the lung and kidney. nih.goviaea.org
Intracellular Pharmacokinetics: Utilizing 7-Hydroxymethotrexate-d3 to trace the intracellular fate of the metabolite, including its transport across cellular membranes and potential for further metabolic conversion.
Metabolite-Drug Interactions: Elucidating the extent to which 7-hydroxymethotrexate competes with the parent drug, methotrexate, for cellular transport and enzymatic pathways.
These expanded applications will provide a more granular understanding of methotrexate's disposition and the factors influencing its efficacy and toxicity.
Novel Analytical Method Development for High-Throughput Preclinical Studies
The demand for faster and more efficient preclinical drug development pipelines necessitates the evolution of analytical methodologies. While robust methods for the determination of methotrexate and its metabolites exist, future efforts will likely focus on developing high-throughput assays suitable for large-scale preclinical screening. scienceopen.comnih.govnih.gov
Key areas for development include:
Miniaturization and Automation: Adapting current liquid chromatography-mass spectrometry (LC-MS/MS) methods to automated platforms and microfluidic devices to reduce sample volume and analysis time.
Advanced Detection Techniques: Exploring novel mass spectrometry techniques with enhanced sensitivity and selectivity to enable the detection of ultra-low concentrations of 7-Hydroxymethotrexate-d3 and its unlabeled analogue in complex biological matrices.
Multiplexed Assays: Developing methods capable of simultaneously quantifying methotrexate, 7-hydroxymethotrexate, and other relevant metabolites, such as 2,4-diamino-N10-methylpteroic acid (DAMPA) and polyglutamated forms of methotrexate. nih.gov
These advancements will facilitate more comprehensive pharmacokinetic and toxicokinetic profiling in early-stage drug discovery and development.
Advanced Modeling and Simulation of Metabolite Disposition in Research Models
Pharmacokinetic (PK) and pharmacodynamic (PD) modeling are indispensable tools in modern drug development. Future research will leverage increasingly sophisticated computational models to simulate the disposition of methotrexate and its metabolites, with 7-Hydroxymethotrexate-d3 providing crucial data for model development and validation. magtech.com.cnnih.govafricaresearchconnects.comfrontiersin.org
Areas of focus for advanced modeling and simulation include:
Physiologically Based Pharmacokinetic (PBPK) Modeling: Developing PBPK models that incorporate detailed physiological and biochemical data to predict the distribution and elimination of methotrexate and 7-hydroxymethotrexate in various preclinical species and to extrapolate these findings to humans.
Population Pharmacokinetic (PopPK) Modeling: Utilizing PopPK models to identify sources of variability in methotrexate metabolism and 7-hydroxymethotrexate formation in preclinical populations, thereby informing the design of more robust studies. nih.gov
Metabolite-Toxicity Relationship Modeling: Creating models that link the exposure of 7-hydroxymethotrexate to specific toxicological endpoints, which could help in predicting and mitigating adverse effects.
The integration of high-quality analytical data generated using 7-Hydroxymethotrexate-d3 with these advanced modeling techniques will enhance the predictive power of preclinical studies.
Exploration of Unlabeled 7-Hydroxymethotrexate's Biochemical Role Beyond Metabolic Byproduct
Historically, 7-hydroxymethotrexate has often been viewed as a relatively inactive and less important byproduct of methotrexate metabolism. researchgate.net However, emerging research suggests that it may possess its own distinct biochemical and pharmacological properties that warrant further investigation.
Future research in this area will aim to:
Elucidate Enzymatic Interactions: Investigate the interaction of 7-hydroxymethotrexate with various enzymes beyond dihydrofolate reductase, the primary target of methotrexate. nih.gov
Assess Cellular Transport Mechanisms: Characterize the specific transporters involved in the influx and efflux of 7-hydroxymethotrexate in different cell types, as it may compete with methotrexate for these transport systems. saude.gov.br
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
